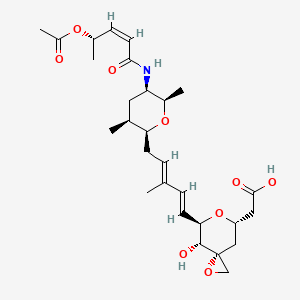
1,6-Bis(1-propoxyethyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(1-propoxyethyl) hexanedioate is an organic compound with the molecular formula C16H30O6 It is a diester derived from hexanedioic acid and 1-propoxyethanol
Métodos De Preparación
1,6-Bis(1-propoxyethyl) hexanedioate is typically synthesized through an esterification reaction. The synthetic route involves the reaction of hexanedioic acid with 1-propoxyethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1,6-Bis(1-propoxyethyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,6-Bis(1-propoxyethyl) hexanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of plasticizers, which enhance the flexibility and durability of plastics.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(1-propoxyethyl) hexanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo hydrolysis to release hexanedioic acid and 1-propoxyethanol, which can then participate in various metabolic pathways. The ester groups in the compound can also interact with enzymes, leading to the formation of intermediate products that exert specific effects.
Comparación Con Compuestos Similares
1,6-Bis(1-propoxyethyl) hexanedioate can be compared with other similar compounds, such as:
1,6-Bis(2-methoxyethyl) hexanedioate: This compound has methoxyethyl groups instead of propoxyethyl groups, which may result in different chemical properties and applications.
1,6-Bis(1-ethoxyethyl) hexanedioate:
1,6-Bis(1-butoxyethyl) hexanedioate: The butoxyethyl groups may provide different physical and chemical characteristics compared to propoxyethyl groups.
Propiedades
IUPAC Name |
bis(1-propoxyethyl) hexanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-5-11-19-13(3)21-15(17)9-7-8-10-16(18)22-14(4)20-12-6-2/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRRKNFEGFBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)OC(=O)CCCCC(=O)OC(C)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)
![2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate](/img/structure/B8192891.png)


![(2R,3R)-3-tert-butyl-2-[(2R,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192919.png)
![(4R)-4-phenyl-2-[4'-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B8192923.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8192927.png)
![[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192935.png)
![tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8192942.png)


![tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)

